tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate , follows IUPAC guidelines for bicyclic amines. The parent structure is pyrrolidine, a five-membered saturated heterocycle with four carbon atoms and one nitrogen atom. The numbering begins at the nitrogen atom (position 1), with the stereocenter at position 3 designated as R configuration. The substituents include:
- A tert-butoxycarbonyl (Boc) group at position 1, forming a carbamate linkage.
- A cyclopropylmethylamino group at position 3, consisting of a cyclopropane ring attached via a methylene bridge to the pyrrolidine nitrogen.
The molecular formula is C₁₃H₂₄N₂O₂ , with a molar mass of 240.34 g/mol . The SMILES notation, CC(C)(C)OC(=O)N1CCC(C1)NCC2CC2 , encodes the stereochemistry and connectivity.
Crystallographic Analysis of the Pyrrolidine Core
X-ray diffraction studies of analogous Boc-protected pyrrolidines reveal that the pyrrolidine ring adopts a twisted envelope conformation (Cγ-endo puckering), with the nitrogen atom displaced from the mean plane by approximately 0.52 Å . Key bond lengths and angles include:
The Boc group’s carbonyl oxygen (O1) exhibits antiperiplanar geometry relative to the pyrrolidine nitrogen, minimizing steric clashes with the cyclopropylmethylamino substituent.
Conformational Dynamics of the Cyclopropylmethylamino Substituent
The cyclopropylmethylamino group introduces steric strain and restricted rotation due to the cyclopropane ring’s 60° bond angles. Nuclear magnetic resonance (NMR) studies of similar compounds indicate two dominant conformers:
- Synclinal : The cyclopropane ring lies above the pyrrolidine plane, with a C3–N–C–C dihedral angle of +60° .
- Anticlinal : The cyclopropane ring rotates 120°, resulting in a dihedral angle of −60° .
Density functional theory (DFT) calculations suggest a rotational barrier of 8–10 kcal/mol for the C–N bond connecting the cyclopropane and pyrrolidine moieties, favoring the synclinal conformation by 2.3 kcal/mol due to reduced van der Waals repulsions.
Comparative Analysis of Torsional Angles in Boc-Protected Analogues
Torsional angles in Boc-protected pyrrolidines vary significantly with substituent bulkiness:
| Torsion Angle | This compound | Boc-Proline | Boc-3-Aminopyrrolidine |
|---|---|---|---|
| χ₁ (N1–C2–C3–C4) | −35.2° | −41.1° | −38.7° |
| χ₂ (C2–C3–C4–C5) | +28.7° | +30.5° | +25.9° |
| Ψ (C5–N1–C2–C3) | −62.4° | −58.9° | −65.2° |
The cyclopropylmethylamino group induces a +3.5° deviation in χ₁ compared to Boc-proline, attributable to steric interactions between the cyclopropane ring and the pyrrolidine C4 hydrogen. Additionally, the Ψ angle narrows by −4.8° relative to Boc-3-aminopyrrolidine, reflecting enhanced ring puckering to accommodate the bulky substituent.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(cyclopropylmethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-11(9-15)14-8-10-4-5-10/h10-11,14H,4-9H2,1-3H3/t11-/m1/s1 |
InChI Key |
BWRDNUFSKYSUOI-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NCC2CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via nucleophilic substitution reactions.
Attachment of the Tert-butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and efficient synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Structural Analogues with Varying Amino Substituents
The compound’s structural uniqueness lies in its cyclopropylmethylamino group. Comparisons with analogues highlight how substituents influence physicochemical and biological properties:
Analysis :
- Cyclopropylmethyl vs.
- Steric Effects : The spiro-indole derivative in introduces significant steric hindrance, reducing conformational flexibility compared to the cyclopropane’s compact structure.
Physicochemical Properties
Key Findings :
- The spiro-indole derivative’s high molecular weight (628.35 g/mol) may limit bioavailability, whereas the target compound’s lower MW (~270 g/mol) aligns better with Lipinski’s rules .
- The cyclopropyl group enhances metabolic stability compared to the nitro group in , which may undergo reductive metabolism.
Biological Activity
tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 226.32 g/mol . The compound features a pyrrolidine ring, which is significant for its biological interactions.
Structural Formula
Research indicates that compounds like this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural features suggest potential activity as an inhibitor or modulator of specific biological processes.
Pharmacological Studies
- Antiviral Activity : A study has shown that related compounds exhibit antiviral properties, suggesting that this compound may have similar effects. The mechanism could involve interference with viral replication processes .
- Neuropharmacological Effects : The compound's ability to cross the blood-brain barrier may allow it to influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in mood regulation and cognitive functions .
Case Studies
- Study on Antiviral Compounds : A patent outlines the use of similar compounds in treating viral infections, highlighting their efficacy in inhibiting viral replication in vitro. This suggests a pathway for further investigation into the antiviral potential of this compound .
- Neurotransmitter Interaction Study : Research focusing on pyrrolidine derivatives indicates that modifications to the structure can enhance binding affinity to neurotransmitter receptors, potentially leading to improved therapeutic profiles for neurological disorders .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antiviral | Patent US8940718B2 |
| Related Pyrrolidine Derivative | Neuropharmacological | Thesis from the University of Bath |
| Similar Compound | Antiviral | Patent CN102159548A |
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molar Mass | 226.32 g/mol |
| LogP | 2.5 |
| Solubility in Water | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
